molecular formula C24H25BrN4O3S B2418473 3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689227-19-8

3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2418473
CAS No.: 689227-19-8
M. Wt: 529.45
InChI Key: GNZYIEUJAHPOSS-UHFFFAOYSA-N
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Description

3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance bioavailability and receptor binding.

Mechanism of Action

Target of Action

Similar compounds with piperazine and quinoxalinyl moieties have been reported to interact withD2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system, influencing various neurological and psychiatric conditions.

Mode of Action

Compounds with similar structures have been reported to exhibitantagonistic activity against D2 and 5-HT2A receptors . This suggests that the compound may bind to these receptors, preventing their activation and thus modulating neurotransmission.

Biochemical Pathways

The antagonistic activity against d2 and 5-ht2a receptors suggests that it may influencedopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.

Pharmacokinetics

The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its absorption and distribution

Result of Action

Similar compounds have been reported to exhibitatypical antipsychotic activity . This suggests that the compound may have potential therapeutic effects in the treatment of psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the quinazolinone core can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using a piperazine derivative and a suitable leaving group on the quinazolinone core.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazolinone core and piperazine moiety make it a promising candidate for drug development, particularly for targeting central nervous system disorders, cancer, and infectious diseases.

    Pharmacology: It can be used to study receptor binding and bioavailability due to its structural features.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4-one, which are known for their biological activity.

    Piperazine Derivatives: Compounds like 1-(4-bromophenyl)piperazine, which are used in various pharmaceutical applications.

Uniqueness

3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the combination of its quinazolinone core, piperazine moiety, and additional functional groups (acetyl, bromine, and sulfur)

Properties

IUPAC Name

3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BrN4O3S/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-5,7-8,18,20-21H,2-3,6,9-15H2,1H3,(H,26,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSOHTKIPODPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4CC(CCC4NC3=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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